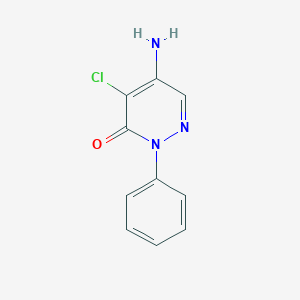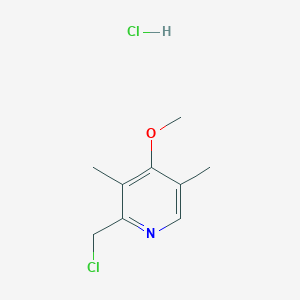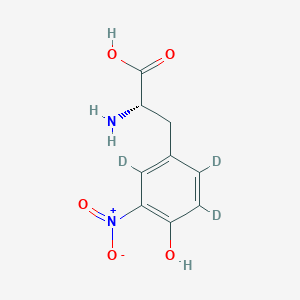
9,11-デヒドロエチニルエストラジオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,11-Dehydro Ethynyl Estradiol, also known as 19-Nor-17alpha-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol, is a synthetic estrogenic compound. It is a derivative of Ethinylestradiol, which is widely used in oral contraceptives and hormone replacement therapy. This compound is characterized by its unique structure, which includes an ethynyl group at the 17th carbon position and a dehydrogenated bond between the 9th and 11th carbon atoms .
科学的研究の応用
9,11-Dehydro Ethynyl Estradiol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its estrogenic activity and its effects on cellular processes.
Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the development of pharmaceutical formulations and as an impurity reference material
作用機序
Target of Action
9,11-Dehydro Ethynyl Estradiol is a derivative of Ethinylestradiol (EE), a synthetic estrogen . The primary targets of EE are the estrogen receptors, which are the biological target of estrogens like endogenous estradiol . These receptors play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
EE acts as an agonist of the estrogen receptors . It decreases luteinizing hormone to reduce endometrial vascularization and decreases gonadotrophic hormone to prevent ovulation .
Biochemical Pathways
The interaction of EE with its targets leads to changes in various biochemical pathways. It affects the hypothalamic-pituitary-gonadal axis by inhibiting the secretion of gonadotropin-releasing hormone from the hypothalamus and luteinizing hormone from the pituitary gland . This results in the prevention of ovulation and changes in the endometrium that make it less receptive to implantation.
Pharmacokinetics
The pharmacokinetics of EE, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . Compared to estradiol, EE is more resistant to metabolism, has greatly improved bioavailability when taken by mouth, and shows relatively increased effects in certain parts of the body like the liver and uterus . These differences make EE more favorable for use in birth control pills than estradiol .
Result of Action
The molecular and cellular effects of EE’s action include changes in gene expression in cells that contain estrogen receptors, leading to alterations in cell function . The general side effects of EE include breast tenderness and enlargement, headache, fluid retention, and nausea among others . In men, EE can additionally cause breast development, feminization in general, hypogonadism, and sexual dysfunction .
Action Environment
The action, efficacy, and stability of EE can be influenced by various environmental factors. For instance, the presence of EE in the aquatic environment has been associated with endocrine-disrupting effects in aquatic organisms . Furthermore, the metabolism and excretion of EE can be affected by individual factors such as age, genetics, and overall health status .
生化学分析
Biochemical Properties
9,11-Dehydro Ethynyl Estradiol interacts with various enzymes, proteins, and other biomolecules. It is metabolized primarily by the cytochrome P450 (CYP) isoforms . The CYP isoforms involved in the oxidative metabolism of 9,11-Dehydro Ethynyl Estradiol include CYP1A1, CYP1A2, CYP1B1, CYP3A4, and CYP3A5 . These interactions play a crucial role in the biochemical reactions involving 9,11-Dehydro Ethynyl Estradiol.
Cellular Effects
9,11-Dehydro Ethynyl Estradiol has significant effects on various types of cells and cellular processes. As a derivative of estradiol, it strongly promotes cellular proliferation . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 9,11-Dehydro Ethynyl Estradiol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 9,11-Dehydro Ethynyl Estradiol change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
9,11-Dehydro Ethynyl Estradiol is involved in various metabolic pathways. It undergoes extensive oxidative metabolism at various positions catalyzed by enzymes present in liver as well as in extrahepatic estrogen target organs . The enzymes or cofactors it interacts with include various cytochrome P450 (CYP) isoforms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Dehydro Ethynyl Estradiol typically involves the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor, such as estrone or estradiol.
Dehydrogenation: The dehydrogenation of the 9th and 11th carbon atoms is carried out using reagents such as selenium dioxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of 9,11-Dehydro Ethynyl Estradiol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale ethynylation and dehydrogenation reactions are conducted in industrial reactors.
化学反応の分析
Types of Reactions: 9,11-Dehydro Ethynyl Estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and selenium dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives.
類似化合物との比較
Ethinylestradiol: A widely used synthetic estrogen in oral contraceptives.
Estradiol: A natural estrogen hormone with similar biological activity.
Mestranol: A prodrug of Ethinylestradiol used in some contraceptive formulations.
Uniqueness: 9,11-Dehydro Ethynyl Estradiol is unique due to its dehydrogenated bond between the 9th and 11th carbon atoms, which distinguishes it from other similar compounds. This structural modification may influence its biological activity and stability .
特性
CAS番号 |
1231-96-5 |
|---|---|
分子式 |
C20H22O2 |
分子量 |
294.4 g/mol |
IUPAC名 |
(13S,17R)-17-ethynyl-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7-8,12,17-18,21-22H,4,6,9-11H2,2H3/t17?,18?,19-,20-/m0/s1 |
InChIキー |
DUZHXWCAIBMQPI-GUMHCPJTSA-N |
SMILES |
CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
異性体SMILES |
C[C@]12CC=C3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
正規SMILES |
CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
同義語 |
(17α)-19-Norpregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol; _x000B_19-Nor-17α-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol; USP Ethinyl Estradiol Related Compound B; Ethinyl Estradiol Impurity B (EP) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















